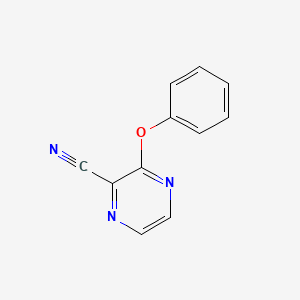

3-Phenoxypyrazine-2-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-8-10-11(14-7-6-13-10)15-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZLESNKBDNNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenoxypyrazine 2 Carbonitrile

Strategic Precursor Synthesis

The efficient synthesis of 3-phenoxypyrazine-2-carbonitrile is heavily dependent on the availability of key halogenated precursors. These intermediates provide the necessary reactive sites for the introduction of the phenoxy group.

Synthesis of Halogenated Pyrazine-2-carbonitrile Intermediates

The primary halogenated intermediates of interest are 3-chloropyrazine-2-carbonitrile (B110518) and 5-chloropyrazine-2-carbonitrile (B1357153). The regioselectivity of the halogenation is a critical factor in these syntheses.

A common method for the synthesis of 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3) involves the direct chlorination of pyrazine-2-carbonitrile. chemicalbook.comguidechem.com In a typical procedure, pyrazine-2-carbonitrile is treated with sulfuryl chloride in a solvent mixture of toluene (B28343) and DMF. chemicalbook.comguidechem.com The reaction is initiated at a low temperature and then allowed to proceed at room temperature. chemicalbook.com Purification is typically achieved through silica (B1680970) gel chromatography. chemicalbook.comguidechem.com

Another synthetic route starts from 3-hydroxy-2-carboxamide. chemicalbook.com This precursor is reacted with phosphorus oxychloride and diisopropylethylamine in chlorobenzene. chemicalbook.com The reaction mixture is heated to achieve the desired transformation into 3-chloropyrazine-2-carbonitrile, which is then isolated and purified. chemicalbook.com This method offers a distinct pathway to the target intermediate.

Table 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

| Starting Material | Reagents | Solvent(s) | Key Conditions | Yield | Reference |

| Pyrazine-2-carbonitrile | Sulfuryl chloride | Toluene, DMF | Ice bath, then room temperature | Not specified | chemicalbook.comguidechem.com |

| 3-Hydroxy-2-carboxamide | Phosphorus oxychloride, Diisopropylethylamine | Chlorobenzene | 0°C to 90°C | 79% | chemicalbook.com |

The synthesis of 5-chloropyrazine-2-carbonitrile (CAS 36070-75-4) is another important pathway. synblock.comsynthonix.comachemblock.com A regioselective method for its preparation from pyrazine-2-carboxamide has been developed. eurekaselect.com This highlights the importance of controlling the position of chlorination on the pyrazine (B50134) ring.

Pyrazine-2-carboxamide and its derivatives are versatile precursors for halogenated pyrazines. nih.govimist.ma For instance, the synthesis of 3,6-dichloropyrazine-2-carbonitrile (B1371311) can be achieved from 3-hydroxy-6-bromopyrazine-2-amide. google.com This reaction utilizes phosphorus oxychloride and diisopropylethylamine in the presence of an inorganic chloride to facilitate the transformation. google.com The resulting dichlorinated product can then undergo further reactions, such as fluorination. google.com

The amidation of pyrazine-2-carboxylic acids with various anilines is another derivatization strategy. nih.gov This approach, however, focuses on creating amide linkages rather than direct halogenation of the pyrazine core.

Regioselective Halogenation Approaches

Achieving regioselectivity in the halogenation of pyrazine rings is a significant challenge. nih.govnih.govresearchgate.net The position of the incoming halogen is influenced by the existing substituents on the ring. For other heterocyclic systems like pyridine (B92270) N-oxides, highly regioselective halogenation methods have been developed to access specific halo-substituted isomers. nih.gov Similar principles can be applied to pyrazine systems to control the outcome of the halogenation reaction.

Direct Synthesis of this compound Core

The direct synthesis of the this compound core typically involves the reaction of a halogenated pyrazine-2-carbonitrile with a phenol (B47542). For example, the reaction between 2-chloropyrazine (B57796) and phenol can be a key step. The introduction of the cyano group at the 2-position can be achieved through palladium-catalyzed cyanation using reagents like zinc cyanide.

This nucleophilic aromatic substitution reaction is a cornerstone in constructing the final phenoxy-substituted pyrazine structure. The reactivity of the chloropyrazine intermediate is crucial for the success of this step.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The core of this synthetic strategy involves the reaction of a pyrazine derivative bearing a suitable leaving group at the 3-position, typically a halogen like chlorine, with a phenoxide nucleophile. The general reaction sees 3-chloropyrazine-2-carbonitrile or a related precursor react with phenol in the presence of a base. nih.gov The electron-withdrawing properties of the pyrazine ring nitrogens and the adjacent cyano group stabilize the negatively charged intermediate (a Meisenheimer complex), which is a key feature of the SNAr mechanism. wikipedia.orgmasterorganicchemistry.com

The efficiency of the SNAr reaction for producing the phenoxypyrazine scaffold is highly dependent on the chosen reaction conditions. Polar aprotic solvents are preferred as they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free and highly reactive.

Dimethylformamide (DMF) is the most commonly cited solvent for this transformation. nih.govresearchgate.net Reaction temperatures are typically elevated to ensure a reasonable reaction rate, generally falling within the range of 80°C to 120°C. nih.gov A study detailing the synthesis of related 3-phenoxypyrazine-2-carboxamide derivatives specifies heating the reaction mixture at 110°C for 5 hours. nih.gov

Table 1: Optimized Reaction Conditions for Phenoxypyrazine Synthesis via SNAr

| Precursor | Solvent | Base | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| Methyl 3-chloropyrazine-2-carboxylate | DMF | K₂CO₃ | 110 | 5 | nih.gov |

| 2-chloropyrazine | DMF | K₂CO₃ / NaH | 80-120 | 12-24 | |

| 4-nitrophthalonitrile | DMF | K₂CO₃ | 60 | 16 | researchgate.net |

A basic catalyst is essential for the SNAr reaction between a halopyrazine and a phenol. The primary role of the base is to deprotonate the phenol's hydroxyl group, converting it into the much more potent phenoxide nucleophile. researchgate.netalfa-chemistry.com While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is frequently the base of choice. nih.gov

Potassium carbonate is an inexpensive, moderately strong base that is effective in this role without introducing overly harsh conditions that might lead to side reactions. alfa-chemistry.com Its use as a solid often simplifies the workup procedure. In the reaction, K₂CO₃ neutralizes the acidic proton of the phenol, and the resulting bicarbonate or carbonate species are easily removed during aqueous workup. nih.govresearchgate.netalfa-chemistry.com

The SNAr methodology is robust and accommodates a variety of substituted phenols. This allows for the generation of a diverse library of 3-phenoxypyrazine derivatives, where the properties of the final molecule can be tuned by the choice of the phenolic partner. Research into related compounds has demonstrated that phenols with both electron-donating and electron-withdrawing substituents can be successfully coupled with 3-chloropyrazine precursors. nih.gov

For instance, in the synthesis of precursors for 3-phenoxypyrazine-2-carboxamides, various substituted phenols have been successfully employed. nih.gov This flexibility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Phenols with electronically diverse substituents have been shown to be viable coupling partners in related SNAr reactions. nih.gov

Table 2: Examples of Substituted Phenols in SNAr Reactions with Pyrazine Precursors

| Phenolic Coupling Partner | Resulting Substituent at Phenoxy Group | Reference |

|---|---|---|

| Phenol | -H | |

| 4-Methylphenol | 4-Methyl | nih.gov |

| 4-Methoxyphenol | 4-Methoxy | nih.gov |

| 4-Chlorophenol | 4-Chloro | nih.gov |

| 3-Fluorophenol | 3-Fluoro | nih.gov |

| 4-Hydroxyacetophenone | 4-Acetyl | researchgate.net |

Alternative Synthetic Routes to the Phenoxypyrazine System

While SNAr is the dominant route, alternative strategies can be envisaged for constructing the this compound framework. One such method involves forming the carbonitrile group in a separate step after the phenoxy group has been installed. This approach would start with a 3-phenoxypyrazine intermediate that lacks the 2-cyano group but has a handle for its introduction, such as a halogen.

A key transformation in this alternative route is palladium-catalyzed cyanation. For example, a 2-halo-3-phenoxypyrazine could be subjected to a cyanation agent like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. This method is a powerful way to introduce nitrile groups onto aromatic and heteroaromatic rings.

Post-Synthetic Modifications and Functional Group Interconversions

Once this compound is synthesized, its functional groups offer avenues for further chemical transformations. The nitrile group is particularly versatile and can be converted into other important functional groups, primarily amides and carboxylic acids, through hydrolysis.

The partial hydrolysis of the nitrile group under controlled pH and temperature conditions can yield the corresponding 3-phenoxypyrazine-2-carboxamide. mdpi.com This transformation is significant as the carboxamide moiety is a common feature in biologically active molecules. nih.govrsc.org

Further, more vigorous hydrolysis of either the nitrile or the intermediate carboxamide with a strong base like sodium hydroxide, followed by acidic workup, leads to the formation of 3-phenoxypyrazine-2-carboxylic acid. nih.gov This carboxylic acid serves as a valuable intermediate for further derivatization, such as the formation of esters or more complex amides through coupling reactions. nih.gov

Compound Reference Table

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Phenoxypyrazine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. The structure of 3-Phenoxypyrazine-2-carbonitrile contains seven hydrogen atoms, all attached to aromatic rings. These are expected to resonate in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents.

The two protons on the pyrazine (B50134) ring are chemically distinct and are expected to appear as doublets due to coupling with each other. The five protons of the phenoxy group will exhibit a more complex pattern. Based on data from analogous phenoxy-substituted compounds, the aromatic protons are generally observed in the δ 7.10–7.82 ppm range. The specific signals can be assigned based on their chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values).

Expected ¹H-NMR Data for this compound (Note: The following table is based on established chemical shift principles and data from analogous compounds, as specific experimental data for this compound is not widely published.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine H-5 | 8.2 - 8.5 | Doublet (d) | ~2.5 |

| Pyrazine H-6 | 8.1 - 8.4 | Doublet (d) | ~2.5 |

| Phenyl H-2', H-6' | 7.2 - 7.4 | Doublet (d) or Multiplet (m) | ~7-8 |

| Phenyl H-3', H-5' | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | ~7-8 |

| Phenyl H-4' | 7.3 - 7.5 | Triplet (t) or Multiplet (m) | ~7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In standard proton-decoupled ¹³C-NMR spectra, each unique carbon atom produces a single peak, allowing for a direct count of non-equivalent carbons. The this compound molecule has 11 carbon atoms. Due to the molecule's asymmetry, all 11 carbons are expected to be chemically unique and thus produce 11 distinct signals.

The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The nitrile carbon (C≡N) is typically found in the δ 115-120 ppm region.

Aromatic carbons generally resonate between δ 110-160 ppm.

Carbons bonded to electronegative atoms like nitrogen or oxygen (e.g., C-O and C-N) are deshielded and appear further downfield. Quaternary carbons (those with no attached protons) often show signals of lower intensity. google.com

Expected ¹³C-NMR Data for this compound (Note: This table represents predicted chemical shifts based on general principles and data for related structures.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CN) | 125 - 135 |

| C3 (C-O) | 155 - 165 |

| C5 | 140 - 145 |

| C6 | 138 - 143 |

| CN (Nitrile) | 115 - 118 |

| C1' (Phenyl, C-O) | 150 - 155 |

| C2', C6' | 120 - 125 |

| C3', C5' | 129 - 131 |

| C4' | 126 - 128 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR are sufficient for primary structural assignment, two-dimensional (2D) NMR techniques can provide further confirmation and insight into molecular conformation. For a molecule like this compound, these techniques can definitively link proton and carbon signals and probe spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms, allowing for unambiguous assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is invaluable for assigning quaternary carbons and piecing together molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY reveals correlations between protons that are close in space, regardless of whether they are connected through bonds. This could be particularly useful for determining the preferred conformation of the phenoxy group relative to the pyrazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₇N₃O. HRMS can confirm this formula by providing an experimental mass that is virtually identical to the calculated exact mass. This technique is a cornerstone for confirming the identity of a newly synthesized compound. google.com

Calculated Exact Masses for this compound

| Adduct / Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₁H₈N₃O⁺ | 198.0662 |

| [M+Na]⁺ | C₁₁H₇N₃ONa⁺ | 220.0481 |

| [M+K]⁺ | C₁₁H₇N₃OK⁺ | 236.0220 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. In the analysis of this compound, an LC-MS system would first pass the sample through an HPLC column (e.g., a C18 column) to separate the target compound from any impurities, starting materials, or by-products from the synthesis.

As the separated components elute from the column, they are introduced into the mass spectrometer. The instrument provides a mass spectrum for the compound eluting at a specific retention time. For a pure sample of this compound, the LC chromatogram would show a single major peak, and the mass spectrum corresponding to that peak would display the expected molecular ion (e.g., m/z 198.0662 for [M+H]⁺), confirming both the purity and identity of the compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to probe the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds, providing a molecular fingerprint based on the vibrational frequencies of its constituent bonds. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostically significant peak in the spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which typically appears in the region of 2240–2220 cm⁻¹. The aromatic nature of the compound is confirmed by several bands: the C-H stretching vibrations of the pyrazine and phenyl rings are observed at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. vscht.cz The carbon-carbon (C=C) stretching vibrations within the aromatic rings give rise to multiple sharp bands of variable intensity in the 1600–1450 cm⁻¹ region. vscht.czwpmucdn.com

A representative table of the expected FT-IR absorption bands for this compound is provided below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | Aromatic C-H Stretch | Pyrazine & Phenyl Rings |

| ~2230 | C≡N Stretch | Nitrile |

| ~1590, 1490 | Aromatic C=C Stretch | Pyrazine & Phenyl Rings |

| ~1240 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1160 | In-plane C-H Bending | Aromatic Rings |

| ~1070 | Symmetric C-O-C Stretch | Aryl Ether |

| ~880, 750 | Out-of-plane C-H Bending | Aromatic Rings |

This table is a representation of typical FT-IR absorption ranges for the functional groups present in the molecule.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. rigaku.com These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions in a biological context.

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the molecular structure of crystalline compounds. rigaku.com By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of a three-dimensional electron density map of the molecule, from which the precise coordinates of each atom can be determined.

Beyond individual molecular geometry, SC-XRD provides detailed information about how molecules pack together in the crystal lattice. This is described by a set of crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com These parameters define the fundamental repeating unit of the crystal.

A representative table of crystallographic parameters that could be obtained for this compound is presented below.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~12.0 |

| c (Å) | ~9.5 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~900 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.45 |

This table provides illustrative crystallographic parameters based on data for similar heterocyclic nitrile compounds. mdpi.comgrowingscience.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential tools in synthetic chemistry for separating, identifying, and quantifying compounds in a mixture. They are routinely employed to monitor the progress of a reaction and to assess the purity of the final product.

The synthesis of this compound, which may involve the reaction of a precursor like 3-chloropyrazine-2-carbonitrile (B110518) with phenol (B47542), can be monitored using thin-layer chromatography (TLC). chemicalbook.com Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. By observing the disappearance of the starting material spots and the appearance of the product spot (visualized under UV light), the progression of the reaction can be qualitatively assessed.

For quantitative analysis and final purity assessment, high-performance liquid chromatography (HPLC) is the method of choice. A reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would be achieved on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used for detection, as the aromatic rings in this compound will absorb UV light. The purity of the sample is determined by the relative area of the peak corresponding to the product compared to the total area of all peaks in the chromatogram.

A representative HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30 °C |

This table outlines a typical HPLC method for the analysis of aromatic heterocyclic compounds.

Derivatization and Structure Activity Relationship Sar Studies of 3 Phenoxypyrazine 2 Carbonitrile Analogues

Synthesis of Carboxamide Derivatives of 3-Phenoxypyrazine-2-carbonitrile

A significant area of investigation involves the conversion of the nitrile group into a carboxamide, a functional group known for its ability to form crucial hydrogen bonds with biological targets. This transformation has been a cornerstone in the development of potent agonists for targets such as the Takeda G-protein-coupled receptor 5 (TGR5), which is implicated in metabolic diseases. nih.govnih.gov

Conversion of Nitrile to Carboxamide Functionality

The synthesis of 3-phenoxypyrazine-2-carboxamide from its nitrile precursor is typically achieved through partial hydrolysis. This reaction can be performed under alkaline conditions, where the nitrile is treated with a base in the presence of water. google.com This method selectively hydrates the nitrile to the primary amide without proceeding to the full hydrolysis that would form a carboxylic acid. google.comyoutube.com The resulting carboxamide functionality is a key feature for the biological activity observed in these derivatives. nih.gov

Systematic Substituent Variation on the Phenoxy Moiety for SAR Exploration

To understand how different chemical groups affect activity, scientists have synthesized a series of novel 3-phenoxypyrazine-2-carboxamide derivatives with various substituents on the phenoxy ring. nih.govnih.gov This systematic approach is fundamental to establishing a clear structure-activity relationship (SAR). By attaching different groups—ranging from simple halogens to more complex alkyl and alkoxy groups—to the phenoxy ring, researchers can map out which positions and which types of substituents enhance or diminish the desired biological effect.

In a study focused on developing TGR5 agonists, a library of these compounds was created and tested. The results demonstrated that the nature and position of the substituent on the phenoxy group have a profound impact on the compound's potency. nih.gov

Interactive Table 1: SAR of 3-Phenoxypyrazine-2-carboxamide Derivatives as TGR5 Agonists

| Compound | Substituent on Phenoxy Ring | Activity (EC₅₀ in nM) |

| 18a | H | 895 |

| 18d | 4-F | 22.3 |

| 18f | 4-Cl | 10.5 |

| 18g | 2-Cl | 1.4 |

| 18h | 2-F | 2.9 |

| 18k | 2,5-di-Cl | 1.4 |

| 18l | 2-CH₃ | 4.3 |

| 18p | 3-Cl | 16.2 |

| INT-777 | Reference Drug | 6.3 |

EC₅₀ represents the concentration of the compound that elicits a half-maximal response. A lower EC₅₀ value indicates higher potency. Data sourced from a 2022 study on TGR5 agonists. nih.gov

Impact of Halogenation on Derivative Activity (e.g., 2-Cl and 2,5-di-Cl substituents)

The SAR studies have specifically highlighted the significant role of halogenation in enhancing the activity of these derivatives. nih.gov As shown in the table above, placing chlorine or fluorine atoms on the phenoxy ring generally leads to a substantial increase in potency compared to the unsubstituted compound.

The position of the halogen is critical. For instance, compound 18g , with a single chlorine atom at the 2-position of the phenoxy ring, and compound 18k , with two chlorine atoms at the 2- and 5-positions, both exhibited the most remarkable agonistic activities against TGR5, with an identical EC₅₀ value of 1.4 nM. nih.gov This potency was superior to that of the reference drug, INT-777. nih.gov This suggests that substitution at the ortho position of the phenoxy ring is particularly favorable for activity.

Exploration of Other Functional Group Modifications

Beyond the carboxamides, researchers have explored other functional groups to further probe the SAR of the pyrazine (B50134) scaffold and develop compounds with different pharmacological profiles.

Synthesis of Pyrazine Carboxylic Acid Derivatives

The nitrile or carboxamide group on the pyrazine ring can be fully hydrolyzed under acidic or basic conditions to yield the corresponding 3-phenoxypyrazine-2-carboxylic acid. thieme.com The synthesis of various derivatives of pyrazine-2-carboxylic acid has been a subject of study, indicating the importance of this class of compounds. nih.gov These carboxylic acid derivatives serve as important intermediates and can be used to synthesize other derivatives, such as esters. ru.nl

Generation of Pyrazinyl-Aryl Urea (B33335) Derivatives

Another significant modification is the creation of pyrazinyl-aryl urea derivatives. These compounds are often designed as bioisosteres of clinically used drugs like sorafenib, where the pyrazine ring replaces other aromatic systems. google.com The synthesis typically involves creating a pyrazine-containing amine intermediate, which is then reacted with a suitably substituted aryl isocyanate to form the urea linkage (-NH-CO-NH-). nih.gov

For example, starting from a precursor like 3-amino-pyrazine, one could introduce the phenoxy group and then react it with an isocyanate to form the target urea. Studies on related pyrazinyl-aryl ureas have shown that these compounds can possess potent anti-proliferative activity against various human cancer cell lines, making this a promising avenue for drug discovery. nih.gov

Formation of Naphthalenyloxy Pyrazine Derivatives

The derivatization of the this compound scaffold can be achieved by modifying the phenoxy group to introduce larger, more complex aromatic systems, such as a naphthalenyloxy moiety. The synthesis of such derivatives, for instance, 3-(naphthalen-1-yloxy)pyrazine-2-carbonitrile, would typically proceed via a nucleophilic aromatic substitution (SNAr) reaction.

This synthetic strategy generally requires a pyrazine ring activated by an electron-withdrawing group (like the 2-carbonitrile) and bearing a suitable leaving group at the 3-position. While the phenoxy group itself can act as a leaving group under certain conditions, a more common and efficient precursor would be a halo-pyrazine, such as 3-chloropyrazine-2-carbonitrile (B110518). The synthesis of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311), has been highlighted in the total synthesis of Favipiravir, demonstrating the utility of halogenated pyrazines in building complex molecules. mdpi.com

The proposed formation of a naphthalenyloxy derivative would involve the reaction of a precursor like 3-chloropyrazine-2-carbonitrile with a naphthalenol (e.g., naphthalen-1-ol). The reaction is typically carried out in the presence of a base (such as potassium carbonate or sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base deprotonates the hydroxyl group of the naphthalenol, forming a more nucleophilic naphthalenoxide anion, which then attacks the electron-deficient carbon at the 3-position of the pyrazine ring, displacing the chloride leaving group to yield the final naphthalenyloxy pyrazine derivative. This method provides a versatile route to explore the impact of extended aromatic systems on the biological activity of the core scaffold.

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) in Phenoxypyrazine Analogues

The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) is crucial for optimizing the biological activity and physicochemical properties of lead compounds like this compound. By systematically modifying the chemical structure and observing the resulting changes in efficacy or properties, researchers can design more potent and selective molecules.

SAR studies on related heterocyclic scaffolds provide valuable insights that can be extrapolated to phenoxypyrazine analogues. For instance, research on phenylpyrazole derivatives as anti-HIV agents revealed that the nature and position of substituents on the aromatic rings significantly influence inhibitory activity. nih.gov This optimization led to derivatives with substantially improved potency. nih.gov Similarly, in phenoxypyridine derivatives, modifications to the phenoxy ring were explored to enhance inhibitory activity against the sodium-calcium exchanger.

For phenoxypyrazine analogues, SAR exploration would involve several key modifications:

Substitution on the Phenoxy Ring: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups at the ortho, meta, or para positions of the phenoxy ring can alter the electronic properties and conformation of the molecule. This can impact binding affinity to a biological target.

Modification of the Pyrazine Ring: While maintaining the core pyrazine-2-carbonitrile structure, substitutions at other available positions (e.g., C5 or C6) could influence activity and selectivity.

Replacement of the Phenoxy Group: Replacing the entire phenoxy moiety with other aryl or heteroaryl ethers (as discussed in section 4.2.3) or with different linkers (e.g., amino or thioether) would create new classes of analogues with potentially different biological profiles.

Structure-property relationship (SPR) studies focus on how these same structural changes affect physicochemical properties like solubility, lipophilicity, and metabolic stability. nih.gov For example, adding polar groups might improve aqueous solubility, while modifying the phenoxy ring could alter the molecule's lipophilicity, affecting its ability to cross cell membranes. nih.gov

The following table, based on data from an analogous series of phenylpyrazole anti-HIV agents, illustrates how systematic structural changes can impact biological activity.

Table 1: Illustrative SAR Data for Phenylpyrazole Analogues

This table is representative of SAR principles and is based on findings from related heterocyclic compounds.

| Compound ID | R1 (on Pyrazole) | R2 (on Benzyl) | Anti-HIV Activity (EC₅₀ in µM) |

|---|---|---|---|

| 1a | -CH₃ | H | 0.85 |

| 1b | -CH₃ | 4'-Cl | 0.34 |

| 1c | -CH₃ | 3',4'-diCl | 0.14 |

| 1d | -CF₃ | H | >10 |

| 1e | -CF₃ | 3',4'-diCl | 1.2 |

Regioisomeric Investigations (e.g., 5-Phenoxypyrazine-2-carbonitrile)

Regioisomeric control is a fundamental aspect of medicinal chemistry, as the spatial arrangement of functional groups can have a profound effect on a molecule's biological activity, selectivity, and metabolic fate. An important regioisomeric investigation for this compound involves the synthesis and evaluation of its isomer, 5-phenoxypyrazine-2-carbonitrile .

Comparing the properties of the 3-phenoxy and 5-phenoxy isomers allows researchers to:

Elucidate the Binding Mode: If one isomer is significantly more active than the other, it provides strong evidence for a specific binding orientation within the target's active site. For example, the protein might have a hydrophobic pocket that accommodates the phenoxy group only when it is at the C3 position.

Optimize Physicochemical Properties: The position of the phenoxy group can influence properties like crystal packing, melting point, solubility, and lipophilicity (LogP). A change in the dipole moment can affect a molecule's interaction with water and its permeability across biological membranes.

Understand Metabolic Stability: The different electronic environments of the C-H bonds on the pyrazine ring and the accessibility of the ether linkage to metabolic enzymes can result in different metabolic pathways and rates of clearance for each isomer.

While direct comparative studies for this specific pair may not be widely published, the principles of regioisomeric differentiation are well-established. The synthesis of the 5-phenoxy isomer would likely start from a 5-halopyrazine-2-carbonitrile precursor, following a similar SNAr pathway as its 3-substituted counterpart.

| Biological Implication | Activity is dependent on the fit of this specific arrangement in a biological target. | A change in activity would indicate a specific requirement for the substituent positioning for target interaction. |

Academic Research Applications and Biological Target Engagement Beyond Clinical Trials

Utility as Synthetic Building Blocks in Organic Synthesis

3-Phenoxypyrazine-2-carbonitrile serves as a versatile heterocyclic building block in organic synthesis. ossila.com Its pyrazine (B50134) core, substituted with a phenoxy group and a nitrile moiety, provides a reactive scaffold for the construction of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The synthesis of derivatives from this compound often involves modifications of the pyrazine ring or the nitrile group. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for further functionalization. The phenoxy group can also be modified to explore structure-activity relationships in newly synthesized compounds.

A notable application of this compound as a synthetic intermediate is in the generation of potent TGR5 agonists. nih.gov Researchers have utilized this compound as a starting material to design and synthesize a series of 3-phenoxypyrazine-2-carboxamide derivatives. nih.gov This involves the chemical transformation of the nitrile group into a carboxamide, followed by the introduction of various substituents to optimize biological activity. nih.gov

In Vitro Investigations of Receptor Agonist Activity

Characterization of TGR5 Agonist Activity in Cellular Models (e.g., hTGR5, NCI-H716 cells)

This compound and its derivatives have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5). nih.gov TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases. nih.govresearchgate.netmdpi.com

The agonist activity of these compounds has been extensively characterized in various in vitro cellular models. One common model utilizes cells engineered to express human TGR5 (hTGR5). nih.gov In these cells, the activation of TGR5 by an agonist leads to downstream signaling events, such as the production of cyclic AMP (cAMP), which can be measured to quantify the agonist's potency. nih.gov

Another critical cell line used in this research is the human intestinal L-cell line, NCI-H716. nih.govbiorxiv.orgnih.gov These cells endogenously express TGR5 and are a well-established model for studying the secretion of glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov When TGR5 is activated in NCI-H716 cells, it triggers a signaling cascade that results in the release of GLP-1. nih.govresearchgate.net

Studies have shown that derivatives of this compound exhibit excellent agonist activity on hTGR5, with some compounds demonstrating potencies superior to the reference TGR5 agonist INT-777. nih.gov

Table 1: TGR5 Agonist Activity of Selected 3-Phenoxypyrazine-2-carboxamide Derivatives

| Compound | EC50 (nM) on hTGR5 |

| 18g | Potent, superior to INT-777 |

| 18k | Potent, superior to INT-777 |

| Reference: INT-777 | - |

| Data sourced from a study on novel 3-phenoxypyrazine-2-carboxamide derivatives as TGR5 agonists. nih.gov |

Modulation of Cellular Secretion Pathways (e.g., GLP-1 secretion)

A key consequence of TGR5 activation by this compound and its derivatives is the modulation of cellular secretion pathways, most notably the secretion of glucagon-like peptide-1 (GLP-1). nih.gov GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and promoting satiety. researchgate.netnih.govnih.gov

In vitro experiments using the NCI-H716 cell line have demonstrated that specific derivatives of this compound can significantly stimulate the secretion of GLP-1. nih.gov This effect is a direct result of their TGR5 agonist activity. nih.gov The binding of the agonist to TGR5 on the surface of L-cells initiates an intracellular signaling cascade that culminates in the exocytosis of GLP-1-containing granules. nih.govdovepress.com

The ability of these compounds to promote GLP-1 secretion in cellular models highlights their potential for further investigation in the context of metabolic disorders where GLP-1 signaling is beneficial. nih.gov

Enzyme Inhibition and Modulation Studies in Research Contexts

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an inflammatory enzyme implicated in various pathological conditions. nih.govnih.gov Research has explored the potential of various compounds to inhibit MPO activity. While direct studies on this compound as an MPO inhibitor are not extensively documented in the provided context, the broader class of pyrazine derivatives has been investigated for diverse biological activities. The inhibition of MPO by specific inhibitors has been shown to have protective effects in certain disease models. nih.govdntb.gov.ua For instance, the MPO inhibitor AZM198 has been studied for its effects in attenuating obesity and liver damage in mouse models. nih.govdntb.gov.ua Further research would be needed to determine if this compound or its close analogs possess MPO inhibitory activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in inactivating incretin hormones like GLP-1. researchgate.netnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes, as it prolongs the action of endogenous GLP-1. nih.govmdpi.com

Given that derivatives of this compound stimulate GLP-1 secretion, their potential interaction with DPP-4 is a subject of scientific interest. While the provided information does not explicitly state that this compound itself is a DPP-4 inhibitor, the structural class of nitriles is found in some known DPP-4 inhibitors. nih.gov The co-administration of a TGR5 agonist that promotes GLP-1 secretion with a DPP-4 inhibitor could potentially lead to a synergistic enhancement of incretin signaling. This concept has been explored in preclinical studies where the effects of a TGR5 agonist were enhanced by a DPP-4 inhibitor. researchgate.net

Exploration of Fluorescence Properties and Their Application in Chemical Probes and Sensing

The fluorescence properties of heterocyclic compounds containing pyrazine and similar scaffolds have garnered significant interest for their potential applications in developing chemical probes and sensors. While specific data on this compound is limited, the photophysical characteristics of related compounds can provide insights into its potential behavior. Pyrazine derivatives are known to be components of many biologically active and fluorescent compounds. rsc.org

Solvent Effects on Fluorescence Emission

The fluorescence emission of many organic fluorophores is highly sensitive to the properties of the solvent, a phenomenon known as solvatochromism. This effect is often attributed to the change in the dipole moment of the fluorophore upon excitation and the subsequent reorientation of solvent molecules around the excited state. The polarity, viscosity, and hydrogen-bonding capability of the solvent can all influence the emission wavelength, intensity, and lifetime. mdpi.comnih.gov

For instance, studies on various pyrazine and pyridine (B92270) derivatives have shown that the fluorescence intensity often decreases as the polarity of the solvent increases. asianpubs.org This is often due to the promotion of non-radiative decay pathways in more polar environments. mdpi.com The energy of the fluorescence emission band typically decreases (a red shift) with increasing solvent polarity, leading to an increased Stokes shift. nih.gov This relationship can be complex and is influenced by specific interactions such as hydrogen bonding. mdpi.comnih.gov For example, the fluorescence decay of protochlorophyll (B228337) was found to be monoexponential in all investigated solvents, with the lifetime decreasing as solvent polarity increased. nih.gov

The table below illustrates the solvent-dependent fluorescence properties of a related piperidine-substituted naphthalimide derivative, showcasing the typical red shift in emission maxima with increasing solvent polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Emission Max (nm) |

| Toluene (B28343) | 2.38 | 1.496 | 495.5 |

| Dioxane | 2.21 | 1.422 | 499.0 |

| Ethyl Acetate (B1210297) | 6.02 | 1.372 | 513.0 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 528.0 |

| DMF | 36.7 | 1.431 | 536.0 |

| DMSO | 46.7 | 1.479 | 538.5 |

| Data adapted from a study on piperidine-naphthalimide derivatives to illustrate solvent effects. mdpi.com |

Influence of Substituents on Photophysical Characteristics

The nature and position of substituents on a fluorescent core structure are critical in tuning its photophysical properties. Electron-donating and electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics of a molecule, which in turn affects its absorption and emission spectra, quantum yield, and fluorescence lifetime. nih.govresearchgate.net

For example, in a series of 4-(aryl)-benzo nih.govunt.eduimidazo[1,2-a]pyrimidine-3-carbonitriles, a significant bathochromic (red) shift was observed for derivatives substituted with a 2-dimethylaminophenyl group, which is a strong electron-donating group. nih.gov The fluorescence quantum yields and lifetimes of these compounds were also found to be substituent-dependent. nih.gov The introduction of an azide (B81097) group to an aminopyridine scaffold, which can act as a fluorescence quencher, led to a significant enhancement in fluorescence upon its conversion to a triazole ring via a click reaction. mdpi.com

The table below summarizes the photophysical properties of some substituted pyranoindole congeners, demonstrating the impact of the substituent and the ring fusion pattern on the quantum yield and emission wavelength.

| Compound | Substituent (R) | Emission Max (nm) | Quantum Yield (Φ) |

| Pyrano[3,2-f]indole | H | 500 | 0.14 |

| Pyrano[2,3-g]indole | H | 500 | 0.58 |

| Pyrano[2,3-f]indole | CO2Et | 460 | 0.23 |

| Data adapted from a study on fluorescent pyranoindole congeners. mdpi.com |

For this compound, the phenoxy group (electron-donating) and the nitrile group (electron-withdrawing) are attached to the pyrazine ring, creating a "push-pull" system. Such systems are known to exhibit interesting photophysical properties, including the potential for large Stokes shifts and sensitivity to the local environment, making them promising candidates for the development of fluorescent probes.

Potential in Materials Science Research (e.g., Catalyst Development, Polymer Synthesis)

The unique electronic and structural characteristics of this compound suggest its potential utility in the field of materials science. Pyrazine-based compounds are not only important for their biological activities but also for their applications in the development of advanced materials. rsc.org

One area of application for this compound is in the synthesis of novel functional materials due to its inherent chemical properties. The presence of multiple nitrogen atoms in the pyrazine ring makes it a good ligand for coordinating with metal ions, which is a key aspect in the design of catalysts and metal-organic frameworks (MOFs). The synthesis of coordination compounds with pyrazine derivatives has been shown to yield materials with interesting biological and physical properties. nih.gov

In the context of catalyst development, heterocyclic compounds are often used as ligands to stabilize and modulate the reactivity of metal centers. For instance, nanoparticles have been employed as recyclable catalysts for the synthesis of various nitrogen-containing heterocyclic compounds, including pyrrole (B145914) and pyrazole (B372694) derivatives, under green chemistry conditions. frontiersin.org The ability of the pyrazine nitrogen atoms in this compound to coordinate with catalytic metals could be explored for various organic transformations.

While direct involvement of this compound in polymer synthesis is not widely reported, pyrazine derivatives can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, conductivity, or fluorescence. The nitrile group on the molecule could also potentially participate in polymerization reactions or be chemically modified to introduce other functionalities suitable for polymer synthesis. Further research is required to fully explore the potential of this compound as a building block in materials science.

Future Research Directions and Emerging Trends in 3 Phenoxypyrazine 2 Carbonitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is increasingly moving towards more sustainable and environmentally benign methods. tandfonline.comtandfonline.com Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. tandfonline.comacs.org The development of "green" synthetic protocols is a key area of future research.

Key aspects of this trend include:

One-Pot Reactions: These reactions, where multiple synthetic steps are carried out in a single reaction vessel, are being explored to improve efficiency and reduce waste. tandfonline.comresearchgate.net A notable example is the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, which avoids the need for expensive catalysts and high temperatures. tandfonline.comtandfonline.comresearchgate.net

Green Solvents: Research is focused on replacing traditional organic solvents with more environmentally friendly alternatives like water. thieme-connect.com Water-based syntheses of pyrazole (B372694) derivatives, a related class of nitrogen-containing heterocycles, have shown promise and are being adapted for pyrazine synthesis. thieme-connect.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. tandfonline.comtandfonline.com For instance, some methods utilize catalysts like potassium tert-butoxide at room temperature, offering a high-yielding process without the need for expensive or toxic catalysts. tandfonline.comresearchgate.net

| Green Synthesis Approach | Key Features | Reference |

| One-Pot Synthesis | Direct condensation in aqueous methanol. | tandfonline.comresearchgate.net |

| Green Solvents | Utilization of water as a reaction medium. | thieme-connect.com |

| Benign Catalysts | Use of potassium tert-butoxide at room temperature. | tandfonline.comresearchgate.net |

Advanced Spectroscopic Techniques for Dynamic Structure Characterization

Understanding the precise three-dimensional structure of 3-phenoxypyrazine-2-carbonitrile and its analogues is crucial for elucidating their function. While standard spectroscopic methods like FT-IR and FT-Raman are used for initial characterization, advanced techniques are emerging to provide more dynamic and detailed structural information. chemrxiv.orgresearchgate.net

Future research will likely involve the increased application of:

Terahertz (THz) Spectroscopy: This technique can probe low-frequency molecular vibrations and intermolecular interactions, offering insights into the dynamic behavior of molecules in different environments. mdpi.com

Single-Molecule Spectroscopy (SMS): SMS allows for the study of individual molecules, providing a level of detail that is obscured by ensemble-averaged measurements. researchgate.netmdpi.com This can be particularly useful for understanding the conformational changes and binding events of this compound with its biological targets. mdpi.com

Advanced NMR Techniques: Multidimensional NMR spectroscopy and solid-state NMR can provide detailed information about the solution-state and solid-state structures of pyrazine derivatives, respectively. researchgate.net

These advanced spectroscopic methods will be instrumental in building a more complete picture of the structure-activity relationships of this compound.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and the field of pyrazine chemistry is no exception. nih.govresearchgate.netnih.gov These computational tools can accelerate the design and prediction of novel pyrazine derivatives with desired properties. nih.govacs.org

Key applications of AI and ML in this area include:

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of new pyrazine compounds. acs.orgresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

De Novo Drug Design: Generative models can design entirely new molecular structures with optimized properties for a specific biological target. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a target of interest. nih.govnih.gov

The development of robust and accurate AI models will be crucial for the future of pyrazine-based drug design.

Discovery of Novel Biological Pathways and Research Targets

While some biological activities of this compound and its derivatives have been identified, there is still much to be explored regarding their mechanisms of action and potential therapeutic applications. mdpi.comnih.gov Future research will focus on identifying new biological pathways and molecular targets for these compounds.

Promising areas of investigation include:

TGR5 Agonism: Derivatives of 3-phenoxypyrazine-2-carboxamide have shown potent agonist activity at the TGR5 receptor, a promising target for metabolic diseases like type 2 diabetes and non-alcoholic steatohepatitis. nih.govnih.gov Further exploration of this target could lead to the development of new therapeutics.

Kinase Inhibition: The pyrazine scaffold is a common feature in many kinase inhibitors. nih.govpharmablock.com Identifying specific kinases that are potently and selectively inhibited by this compound derivatives could open up new avenues for cancer therapy and the treatment of inflammatory diseases. nih.gov

Antiviral Activity: Some pyrazine-containing compounds, like Favipiravir, have demonstrated broad-spectrum antiviral activity. mdpi.com Investigating the potential of this compound derivatives as antiviral agents is a promising area for future research.

The identification of novel biological targets will expand the therapeutic potential of this class of compounds.

Applications in Chemical Biology Tool Development and Mechanistic Probes

Beyond their direct therapeutic applications, pyrazine derivatives like this compound can serve as valuable tools in chemical biology for studying complex biological processes. nih.gov

Future applications in this area may include:

Fluorescent Probes: By attaching a fluorescent reporter molecule to the pyrazine scaffold, researchers can create probes to visualize and track the localization and dynamics of specific biological targets within living cells. nih.gov

Mechanistic Probes: Carefully designed derivatives can be used to investigate the mechanism of action of enzymes and receptors. For example, they can be used to map the binding site of a protein or to trap a specific conformational state.

Photoaffinity Labeling: Incorporating a photoreactive group into the molecule can allow for the covalent labeling of its biological target upon exposure to light, facilitating target identification and validation.

The development of such chemical biology tools will provide deeper insights into the fundamental biological processes that are modulated by this compound and its analogues.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-phenoxypyrazine-2-carbonitrile and its derivatives?

- Methodology : The compound can be synthesized via ammonidation of 2-methylpyrazine derivatives, as described for pyrazine-2-carbonitrile precursors . Advanced derivatives (e.g., pyrazolo[1,5-a]pyrimidine-6-carbonitriles) are synthesized through multi-step reactions involving refluxing intermediates with aromatic aldehydes or chlorinated reagents in solvents like acetic anhydride, followed by crystallization .

- Key Considerations : Optimize reaction time (4–6 hours) and temperature (50–200°C) to avoid side products. Use Pt/C catalysts under H₂ for selective reductions in intermediates .

Q. How can spectroscopic techniques (IR, NMR, MS) be applied to characterize this compound?

- Methodology : Confirm the nitrile group via IR absorption peaks at ~2,200 cm⁻¹. Use ¹H NMR to identify aromatic protons (δ 7.2–8.0 ppm) and ¹³C NMR for carbonitrile carbons (δ ~115 ppm). High-resolution MS validates molecular formulas (e.g., C₁₄H₁₃N₃O₃ for structural analogs) .

- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) to resolve ambiguities .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Guidelines : The base pyrazine-2-carbonitrile is water-soluble, but phenoxy-substituted derivatives may require polar aprotic solvents (DMF, DMSO) or ethanol. Solubility tests for analogs suggest crystallization from dioxane or ethanol/water mixtures .

Q. What safety protocols are recommended for handling chlorinated pyrazinecarbonitrile derivatives?

- Precautions : Use PPE (gloves, goggles) due to irritant properties. Follow SDS guidelines for 3,6-dichloropyrazine-2-carbonitrile, including proper ventilation and first-aid measures (e.g., immediate medical consultation for inhalation exposure) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Perform DFT calculations to map electron density at the nitrile and phenoxy groups. Compare with analogs like (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl)pyrazine derivatives to identify reactive sites for functionalization .

- Case Study : Theoretical studies on pyrazinecarbohydrazide derivatives reveal charge distribution trends influencing regioselectivity .

Q. What strategies resolve contradictions in spectral data for structurally complex pyrazinecarbonitriles?

- Approach : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish between aromatic protons in pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives using NOESY correlations . Cross-validate with X-ray crystallography for ambiguous cases .

Q. How does the phenoxy substituent influence the pharmacological potential of pyrazinecarbonitriles?

- Structural Insights : The phenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare with 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile, where amino and nitrile groups enable diverse bioactivity (e.g., kinase inhibition) .

- Testing Protocol : Conduct in vitro assays (e.g., enzyme inhibition) and SAR studies using halogenated or methylated analogs .

Q. What catalytic systems optimize the synthesis of enantiomerically pure pyrazinecarbonitrile derivatives?

- Case Study : Chiral intermediates like (R)-4-amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile are synthesized using asymmetric hydrogenation with Pt/C and chiral ligands . Monitor enantiomeric excess via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。